5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Kinase inhibitor design Stereochemistry structure-activity relationship Nicotinamide scaffold geometry

5-Bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide (CAS 2034501-86-3) is a synthetic nicotinamide derivative featuring a 5-bromopyridine-3-carboxamide core, a trans-1,4-cyclohexyl linker, and a 5-fluoropyrimidin-2-yl ether moiety. It belongs to a broader class of nicotinamide-based kinase inhibitors disclosed in patents assigned to FUJIFILM Corporation, which claim Syk-inhibitory activity for structurally related compounds.

Molecular Formula C16H16BrFN4O2
Molecular Weight 395.232
CAS No. 2034501-86-3
Cat. No. B2987963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide
CAS2034501-86-3
Molecular FormulaC16H16BrFN4O2
Molecular Weight395.232
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)OC3=NC=C(C=N3)F
InChIInChI=1S/C16H16BrFN4O2/c17-11-5-10(6-19-7-11)15(23)22-13-1-3-14(4-2-13)24-16-20-8-12(18)9-21-16/h5-9,13-14H,1-4H2,(H,22,23)
InChIKeyHKNQMXGYHIEEQT-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide: A Research-Grade Nicotinamide Derivative for Kinase Inhibitor Screening


5-Bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide (CAS 2034501-86-3) is a synthetic nicotinamide derivative featuring a 5-bromopyridine-3-carboxamide core, a trans-1,4-cyclohexyl linker, and a 5-fluoropyrimidin-2-yl ether moiety . It belongs to a broader class of nicotinamide-based kinase inhibitors disclosed in patents assigned to FUJIFILM Corporation, which claim Syk-inhibitory activity for structurally related compounds [1]. The compound is commercially available at research-grade purity (typically ≥95%) from specialty chemical suppliers for use in biochemical screening .

Why Generic Substitution Is Not Advisable for 5-Bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide


Within the FUJIFILM nicotinamide patent family, activity of a given compound depends on three critical structural variables: the halogen at the pyridine 5-position (Br, Cl, F, or H), the substituent on the pyrimidine ring, and the stereochemistry of the cyclohexyl linker [1]. The (1r,4r)-trans configuration of this compound defines a specific spatial orientation of the pyrimidine ether relative to the nicotinamide core that cannot be replicated by the cis isomer or by flexible-chain analogs. Without head-to-head data, no generic substitution can be assumed to preserve target engagement or selectivity. The sections below assess the available differential evidence.

Quantitative Evidence Guide for 5-Bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide: Comparative Data and Limitations


Stereochemical Differentiation: (1r,4r)-Trans Configuration Constrains Scaffold Geometry

The compound possesses a defined (1r,4r)-trans configuration at the cyclohexyl linker, as specified by the IUPAC name and InChI Key (HKNQMXGYHIEEQT-HDJSIYSDSA-N) . In the FUJIFILM patent series, the stereochemistry of the cyclohexyl ring is a key determinant of Syk inhibitory potency; the patent explicitly claims both cis and trans isomers as distinct entities with differing biological profiles [1]. While no direct IC50 data for this specific compound are publicly available, the trans configuration is expected to position the 5-fluoropyrimidine moiety in a different vector than the corresponding cis isomer or acyclic analogs, potentially altering kinase selectivity.

Kinase inhibitor design Stereochemistry structure-activity relationship Nicotinamide scaffold geometry

5-Bromo Substituent: Halogen-Dependent SAR in the FUJIFILM Nicotinamide Series

The 5-position of the nicotinamide ring is substituted with bromine. In the FUJIFILM patent, the R1 position (halogen on the pyridine ring) is a key variable, with exemplification of Cl, Br, F, and H [1]. While quantitative IC50 values for this specific 5-bromo compound are not publicly disclosed, patent trends indicate that halogen identity at this position modulates both potency and metabolic stability. The bromine atom provides distinct steric bulk (van der Waals radius ~1.85 Å) compared to chlorine (~1.75 Å) or fluorine (~1.47 Å), which may differentially occupy a lipophilic pocket in the Syk ATP-binding site.

Halogen bonding Nicotinamide SAR Syk kinase inhibition

5-Fluoropyrimidine Moiety: Potential for Dual Hinge-Binding Interactions

The 5-fluoropyrimidin-2-yl ether moiety is a common hinge-binding motif in kinase inhibitor design. The fluorine at the pyrimidine 5-position can engage in orthogonal interactions (C-F···H-N or C-F···C=O) not available to the unsubstituted pyrimidine analog [1]. The FUJIFILM patent describes compounds with various pyrimidine substitutions, and the 5-fluoro pattern is distinguished from 5-chloro, 5-methyl, and unsubstituted pyrimidine variants [2]. No quantitative selectivity or potency data for this compound are publicly available.

Pyrimidine kinase hinge binder Fluorinated heterocycle ATP-competitive inhibitor design

Recommended Application Scenarios for 5-Bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide


Kinase Selectivity Panel Screening in Syk-Focused Drug Discovery

Based on the FUJIFILM patent family describing nicotinamide derivatives with Syk-inhibitory activity [1], this compound is suitable for inclusion in kinase selectivity panels to profile the contribution of the 5-bromo-5-fluoropyrimidine pharmacophore combination. Its defined (1r,4r)-trans stereochemistry ensures consistent geometry across replicate experiments.

Structure-Activity Relationship (SAR) Studies on Halogen-Dependent Potency

This compound can serve as the 5-bromo representative in a matched-pair SAR study comparing halogen substituents (Br, Cl, F, H) at the nicotinamide 5-position. While no head-to-head data are publicly available, procurement of this specific compound alongside its analogs enables internal generation of comparative IC50, selectivity, and metabolic stability data [1].

Chemical Probe Development for Target Validation

As a research-grade compound with ≥95% purity , this nicotinamide derivative may be used as a starting point for chemical probe development aimed at validating Syk or related kinase targets in cellular assays. The 5-bromopyridine motif also provides a synthetic handle for further derivatization via cross-coupling chemistry.

Quote Request

Request a Quote for 5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.